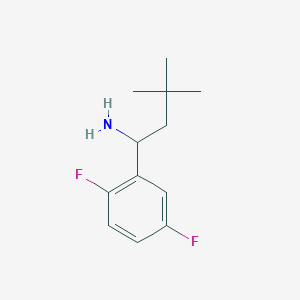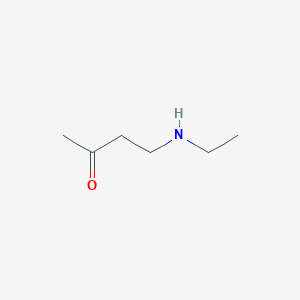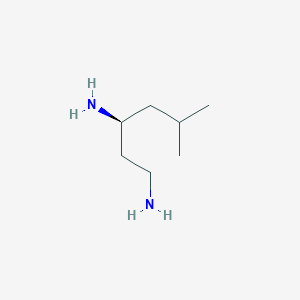
(3S)-5-Methylhexane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-5-Methylhexane-1,3-diamine is an organic compound with the molecular formula C7H18N2 It is a chiral diamine, meaning it has two amine groups (-NH2) attached to a carbon chain, with one of the carbons being asymmetric
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-5-Methylhexane-1,3-diamine typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 5-methylhexan-1-ol.
Amination: The alcohol group is converted to an amine group through a series of reactions, including oxidation to an aldehyde, followed by reductive amination.
Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired (3S) configuration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.
Catalysts: Employing specific catalysts to enhance the reaction rate and yield.
Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (3S)-5-Methylhexane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Alkylated or acylated amines.
Scientific Research Applications
(3S)-5-Methylhexane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-5-Methylhexane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3R)-5-Methylhexane-1,3-diamine: The enantiomer of (3S)-5-Methylhexane-1,3-diamine with different stereochemistry.
Hexane-1,3-diamine: A similar compound without the methyl group.
(3S)-5-Methylhexane-1,2-diamine: A compound with the amine groups at different positions.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where chirality and molecular structure play a crucial role.
Properties
Molecular Formula |
C7H18N2 |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
(3S)-5-methylhexane-1,3-diamine |
InChI |
InChI=1S/C7H18N2/c1-6(2)5-7(9)3-4-8/h6-7H,3-5,8-9H2,1-2H3/t7-/m1/s1 |
InChI Key |
VIZDVWMUBSZSMV-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CCN)N |
Canonical SMILES |
CC(C)CC(CCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13212695.png)

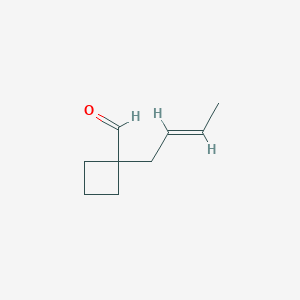


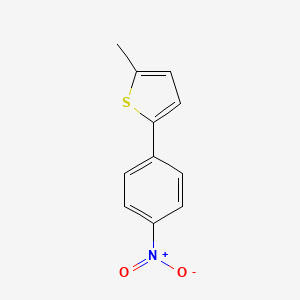

![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B13212749.png)
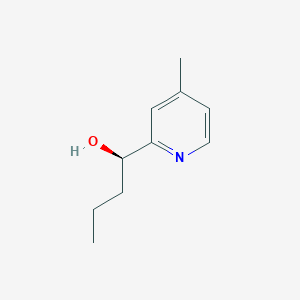
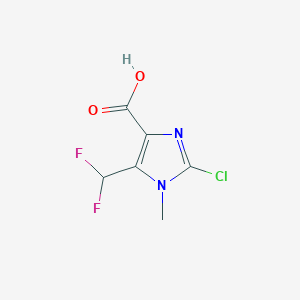

![1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13212766.png)
